
Sulfuric acid--2,3-dimethylaniline (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfuric acid–2,3-dimethylaniline (1/1) is a compound formed by the combination of sulfuric acid and 2,3-dimethylaniline in a 1:1 molar ratio Sulfuric acid is a highly corrosive strong acid, while 2,3-dimethylaniline is an aromatic amine with two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfuric acid–2,3-dimethylaniline (1/1) typically involves the direct reaction of sulfuric acid with 2,3-dimethylaniline. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The general reaction can be represented as:
H2SO4+C8H11N→C8H11N⋅H2SO4
Industrial Production Methods: In industrial settings, the production of sulfuric acid–2,3-dimethylaniline (1/1) may involve large-scale mixing of the reactants in reactors designed to handle corrosive materials. The reaction is typically exothermic, and temperature control is crucial to prevent decomposition or side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfuric acid–2,3-dimethylaniline (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of 2,3-dimethylaniline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfonated 2,3-dimethylaniline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or nitrated 2,3-dimethylaniline derivatives.
Applications De Recherche Scientifique
Sulfuric acid–2,3-dimethylaniline (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential effects on biological systems and as a model compound in toxicology studies.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of sulfuric acid–2,3-dimethylaniline (1/1) involves its interaction with molecular targets through its acidic and amine functional groups. The sulfuric acid component can donate protons, leading to protonation of substrates, while the 2,3-dimethylaniline component can participate in nucleophilic or electrophilic reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application.
Comparaison Avec Des Composés Similaires
Sulfuric acid–aniline (1/1): Similar structure but lacks the methyl groups on the aromatic ring.
Sulfuric acid–3,4-dimethylaniline (1/1): Similar structure with methyl groups in different positions on the aromatic ring.
Sulfuric acid–N,N-dimethylaniline (1/1): Contains two methyl groups on the nitrogen atom instead of the aromatic ring.
Uniqueness: Sulfuric acid–2,3-dimethylaniline (1/1) is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
286410-35-3 |
|---|---|
Formule moléculaire |
C8H13NO4S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
2,3-dimethylaniline;sulfuric acid |
InChI |
InChI=1S/C8H11N.H2O4S/c1-6-4-3-5-8(9)7(6)2;1-5(2,3)4/h3-5H,9H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
QNGCBPWJNWJRAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)N)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



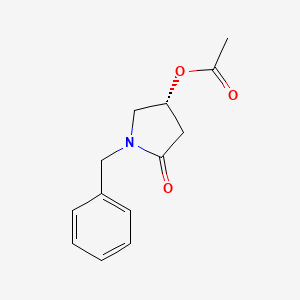
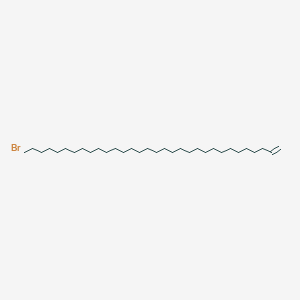
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)
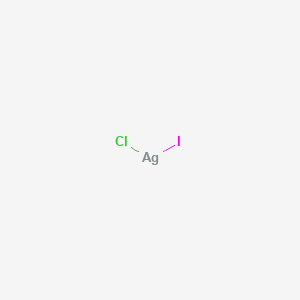
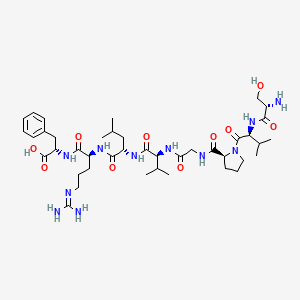
![1,1'-(But-1-en-3-yne-1,4-diyl)bis[4-(trifluoromethyl)benzene]](/img/structure/B12575626.png)

![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)
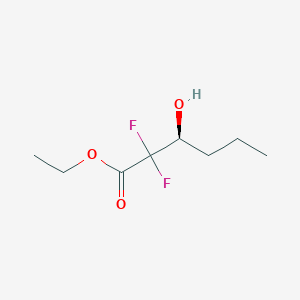
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)
